molecular formula C17H14O6 B3339143 5,8-Dihydroxy-6,7-dimethoxyflavone CAS No. 73202-52-5

5,8-Dihydroxy-6,7-dimethoxyflavone

Cat. No.: B3339143
CAS No.: 73202-52-5
M. Wt: 314.29 g/mol
InChI Key: RXSYNUMMIWXLLC-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-6,7-dimethoxyflavone is a naturally occurring flavonoid compound isolated from the aerial parts of the plant Gnaphalium gaudichaudianum. This compound is known for its significant biological activities, particularly its antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxy-6,7-dimethoxyflavone typically involves several steps:

    Starting Material: The synthesis often begins with a flavone backbone, such as 2-hydroxyacetophenone.

    Methoxylation: Methoxylation of the hydroxyl groups at positions 6 and 7 is achieved using methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: Introduction of hydroxyl groups at positions 5 and 8 can be done through selective hydroxylation reactions using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve:

    Extraction: Extracting the compound from natural sources such as Gnaphalium gaudichaudianum using solvents like ethanol or methanol.

    Purification: Purification through techniques like column chromatography to isolate the desired compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sulfuric acid or hydrochloric acid for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted flavones depending on the substituent introduced.

Scientific Research Applications

5,8-Dihydroxy-6,7-dimethoxyflavone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying flavonoid chemistry and synthesis.

    Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.

    Medicine: Studied for its antitumor, antioxidant, and anti-inflammatory properties. It has shown potential in inhibiting the growth of cancer cells and protecting against oxidative stress.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which 5,8-Dihydroxy-6,7-dimethoxyflavone exerts its effects involves several molecular targets and pathways:

    Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways like NF-κB.

Comparison with Similar Compounds

    5,7-Dihydroxy-6,8-dimethoxyflavone: Another flavonoid with similar structural features but differing in the position of hydroxyl and methoxy groups.

    6,7-Dimethoxyflavone: Lacks the hydroxyl groups at positions 5 and 8, which may affect its biological activity.

    5,8-Dihydroxyflavone: Lacks the methoxy groups at positions 6 and 7, leading to different chemical properties and reactivity.

Uniqueness: 5,8-Dihydroxy-6,7-dimethoxyflavone is unique due to its specific substitution pattern, which contributes to its distinct biological activities, particularly its potent antitumor effects. The presence of both hydroxyl and methoxy groups enhances its ability to interact with various biological targets and pathways.

Properties

IUPAC Name

5,8-dihydroxy-6,7-dimethoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)14(20)17(16)22-2/h3-8,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSYNUMMIWXLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223451
Record name 6,7-Dimethoxy-5,8-dihydroxy flavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73202-52-5
Record name 6,7-Dimethoxy-5,8-dihydroxy flavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073202525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-5,8-dihydroxy flavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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